Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate
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Overview
Description
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be involved in carbon-carbon bond forming reactions .
Mode of Action
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate, being a bromomethyl compound, is likely to participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the bromomethyl group to a palladium catalyst, followed by transmetalation with a boron reagent . The resulting organopalladium complex then undergoes reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
Bromomethyl compounds are often used in the synthesis of complex organic molecules, suggesting that they may play a role in modifying biochemical pathways .
Pharmacokinetics
The solubility of similar bromomethyl compounds can be influenced by the nature of the organic group attached to the molecule .
Result of Action
Bromomethyl compounds are often used in the synthesis of complex organic molecules, suggesting that they may have a wide range of potential effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the reactivity of bromomethyl compounds can be affected by the presence of different solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of Methyl 6-methoxy-pyridine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives where the bromine atom is replaced by the nucleophile.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chloromethyl)-6-methoxy-pyridine-2-carboxylate
- Methyl 5-(iodomethyl)-6-methoxy-pyridine-2-carboxylate
- Methyl 5-(hydroxymethyl)-6-methoxy-pyridine-2-carboxylate
Uniqueness
Methyl 5-(bromomethyl)-6-methoxy-pyridine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions
Properties
IUPAC Name |
methyl 5-(bromomethyl)-6-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-6(5-10)3-4-7(11-8)9(12)14-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORRBUSFSJIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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